4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-7-6-13-11(14)8-17-10-4-2-9(3-5-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSXOQOLPYKWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid can participate in multiple types of chemical reactions.
- Oxidation The imidazole ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride.
- Substitution The methoxy group is able to be substituted with other functional groups through nucleophilic substitution reactions.
2.2 Common Reagents and Conditions
- Oxidation Hydrogen peroxide and m-chloroperbenzoic acid can be used as reagents.
- Reduction Sodium borohydride can be used as a reducing agent.
- Substitution Nucleophiles like amines, thiols, or halides in the presence of a base can be used.
- Oxidation Imidazole N-oxides can be formed.
- Reduction Reduced imidazole derivatives can be formed.
- Substitution Substituted benzoic acid derivatives can be formed.
Synthesis of 1-Substituted Imidazole Derivatives
To synthesize 1-substituted imidazole derivatives, a well-stirred solution of 4-(1H-imidazol-1-yl)benzoyl chloride (0.01 mol) and triethylamine (0.01 mol) in benzene is prepared. Substituted anilines (P1-P10) and sulphonamides (P11-P14) (0.01 mol) in benzene are added dropwise over half an hour, with continued stirring under cool conditions. After the reaction is complete, the mixture is poured into water and extracted with ether. The ether extracts are washed with a 3% sodium bicarbonate solution, dried, and then recrystallized.
3.2 Synthesis of 4-(1H-Imidazol-1-yl) benzonitrile (3)
A mixture of imidazole (1) (0.5 mol), 4-Chlorobenzonitrile (2) (0.15 mol), and 50ml of ethanol are heated at 95°C. The conversion of 4-Chlorobenzonitrile is completed after 12 hr, after which water is added to the reaction mixture. The precipitate is filtered off, washed with water, and dried under vacuum. The dried product is recrystallized with ethanol.
3.3 Synthesis of 4-(1H-Imidazol-1-yl) benzoic acid (4)
A mixture of 4-(1H-imidazo-1-yl) benzonitrile (0.07 mol), sodium hydroxide (0.3 mol), and water (100ml) are refluxed for 5 hr. The mixture is then cooled to room temperature and acidified with HCl (5%) with efficient stirring (Alkali-Acid Hydrolysis). The precipitate is filtered off, washed with water, and dried under vacuum.
3.4 Synthesis of 4-(1H-Imidazol-1-yl) benzoylchloride (5)
A mixture of 4-(1-H-imidazol-1-yl) benzoic acid (0.05mol) and thionyl chloride (0.06mol) are refluxed on a water bath for 7 hr. Excess thionyl chloride is removed under reduced pressure, and the dried product is recrystallized.
Compound Characterization Data
The synthesized compounds are characterized using various spectroscopic methods, including IR, 1H NMR, and Mass spectrometry, to confirm their structures.
4.1 Structural Data of Synthesized Compounds
| Compound | Yield (%) | Melting Point (°C) | Rf Value | Molecular Formula | Mass (m/z) M+ |
|---|---|---|---|---|---|
| P1 | 65 | 176-178 | 0.55 | C16H12N4O3 | 308 |
| P2 | 63 | 180-182 | 0.396 | C16H11N5O5 | 353 |
| P3 | 60 | 166-168 | 0.477 | C16H11ClFN3O | 315 |
| P4 | 50 | 172-174 | 0.425 | C16H12FN3O | 282 |
| P5 | 55 | 168-170 | 0.461 | C16H12ClN3O | 297 |
| P6 | 54 | 160-162 | 0.541 | C16H12ClN3O | 297 |
| P7 | 58 | 184-186 | 0.381 | C17H15N3O2 | 294 |
| P8 | 57 | 190-192 | 0.521 | C17H15N3O | 278 |
| P9 | 56 | 196-198 | 0.482 | C15H12N4O | 264 |
| P10 | 51 | 174-176 | 0.465 | C16H12BrN3O | 342 |
| P11 | 66 | 302-304 | 0.441 | C20H17N5O4S | 423 |
| P12 | 65 | 296-298 | 0.372 | C20H16N6O3S | 420 |
| P13 | 67 | 308-310 | 0.510 | C19H15N5O3S2 | 425 |
| P14 | 64 | 292-294 | 0.360 | C21H18N6O3S | 434 |
Pharmacological Activity
The synthesized compounds have been evaluated for acute oral toxicity, anticancer, and antimicrobial activities.
The acute oral toxicity of the synthesized compounds were performed by the acute toxic class method, following OECD guidelines. The compounds were administered orally to mice at a dose of 2000 mg/Kg body weight. The mice were observed for 14 days.
Anticancer activity was assessed using the MTT assay with HELA cell lines against cervical cancer. The data is presented in Table 1 of the cited document.
A series of 2MBI benzamides has been synthesized as discussed in Scheme 1 of the cited document. The 4-(2-chloro acetamido) benzoic acid (a) was prepared by the reaction of chloroacetyl chloride with p-amino benzoic acid, which on further reaction with 2-mercaptobenzimidazole yielded 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido) benzoic acid (b). The reaction of b with thionyl chloride resulted in the formation of 4-(2-(1 H-benzo[ d]imidazol-2-ylthio)acetamido)benzoyl chloride (c). The reaction of above synthesized benzoyl chloride (c) with different substituted anilines in methanolic/ethanolic solvent yielded the title scaffolds (N1–N26).
Antimicrobial Activity
The synthesized compounds were screened for their antimicrobial potential using cefadroxil (antibacterial) and fluconazole (antifungal) as standard drugs. Among the synthesized compounds, 2, 4-dinitro substituted benzamide, i.e. compound N1 (MIC = 1.27, 2.54, 1.27 µM) exhibited significantly potent antimicrobial effect against bs,st,ca B. subtilis, S. typhiand C. albicans, respectively. The metasubstituted (–Cl and –Br) derivatives, i.e. compounds N8(MIC = 1.43 µM) and ec N22(MIC = 2.60 µM) displayed promising activity against kp,an E. coli, K. pneumoniaeand A. niger, respectively. Furthermore, the 2, 3 and 2,5-dichloro substituted ones, i.e. compounds N23and N25(MIC = 2.65µM) were found to be more potent against sa S. aureus.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, highlighting differences in substituents, physicochemical properties, and biological relevance:
Key Insights from Structural Comparisons:
Linker Effects: Methoxy and ethoxy linkers (as in and ) provide steric accessibility for target binding. Ethoxy analogs exhibit extended conformational flexibility, which may improve interactions with hydrophobic enzyme pockets.
Substituent Impact :
- Nitro groups () lower the pKa of the benzoic acid (increasing acidity), favoring ionized forms at physiological pH. This can influence membrane permeability and protein binding.
- Halogenated derivatives () show increased molecular weight and lipophilicity (clogP ~4.2), correlating with improved blood-brain barrier penetration in preclinical models.
Biological Relevance: The hydrochloride salt form () is preferred in formulation due to improved bioavailability. Amino-linked analogs () may serve as prodrugs, with the amino group enabling pH-dependent release in target tissues.
Biological Activity
4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid (CAS No. 860344-02-1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 231.26 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction via caspase activation |
| This compound | TBD | TBD | TBD |
Case Study: Apoptosis Induction
In a recent study, it was found that compounds similar to this compound could induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity, confirming their potential as anticancer agents .
Antimicrobial Activity
The compound's imidazole moiety also suggests potential antimicrobial activity. Research on similar imidazole-based compounds has demonstrated efficacy against various bacterial strains, including MRSA and other resistant pathogens.
Table 2: Antimicrobial Efficacy of Imidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | MRSA | 0.98 |
| Compound D | S. aureus | TBD |
| This compound | TBD |
Case Study: Inhibition of Biofilm Formation
Research has indicated that certain imidazole derivatives can inhibit biofilm formation in Staphylococcus aureus, which is critical in treating chronic infections .
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Action : The imidazole ring can interact with bacterial cell membranes or specific enzymes, disrupting essential cellular processes.
- Caspase Activation : Induction of apoptotic pathways through caspase activation has been observed in related studies.
Q & A
Q. What are the standard synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step reactions, starting with the preparation of imidazole derivatives followed by coupling with a benzoic acid scaffold. For example:
Core imidazole synthesis : React o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol .
Functionalization : Treat the thiol intermediate with hydrazine hydrate to introduce hydrazinyl groups, then condense with aromatic aldehydes/ketones .
Coupling : Attach the imidazole moiety to the benzoic acid core via ether linkage using a methoxy bridge.
Q. Characterization methods :
- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ7.0–8.5 ppm) and carbon frameworks .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z matching calculated values within ±0.4%) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
Answer:
- Elemental analysis : Ensures stoichiometric agreement (deviations < ±0.4% for C, H, N) .
- HPLC : Assesses purity (>95% for research-grade material) using reverse-phase columns and UV detection .
- Melting point analysis : Confirms crystalline consistency (e.g., 313–315°C for hydrochloride salts) .
- X-ray crystallography : Resolves 3D structure (e.g., monoclinic P21/c space group, unit cell parameters) .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound, and what parameters are critical?
Answer: SHELX programs (e.g., SHELXL, SHELXS) are used for:
- Structure solution : Direct methods (SHELXS) generate initial electron density maps .
- Refinement (SHELXL) : Iterative cycles adjust atomic positions, thermal parameters, and occupancy. Key parameters:
- Validation : PLATON checks for voids, symmetry errors, and hydrogen bonding (e.g., O-H···N interactions in benzoic acid derivatives) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Cross-validation : Compare IR, NMR, and mass spectra for consistency. For example, a missing S-H peak in IR may indicate oxidation, requiring ¹H-NMR to confirm thiol conversion .
- Isotopic labeling : Use deuterated solvents in NMR to distinguish exchangeable protons (e.g., -OH or -NH) .
- Computational modeling : Match experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for ambiguous carbons .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase acidity (lower pKa of benzoic acid) and alter solubility .
- Hydrophobic substituents (e.g., aryl thiazoles): Enhance membrane permeability, critical for biological assays .
- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) reduce rotational freedom, stabilizing specific conformations in X-ray structures .
Q. Methodology :
Q. What are the best practices for optimizing reaction yields in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Catalyst screening : Use Pd/C for hydrogenation or CuI for click reactions .
- Temperature control : Low temps (0–5°C) prevent side reactions during sensitive steps (e.g., hydrazine additions) .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates with >90% recovery .
Q. How can molecular docking studies predict the biological activity of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
